
1-(4-氯苯基)-5-甲基-1H-吡唑-4-酰氯
描述
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CPMPC) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 92-93°C and is insoluble in water. CPMPC is a highly reactive compound and is used as a reagent in organic synthesis. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
合成和结构表征
研究表明该化合物在合成复杂分子中很有用。例如,它已被用于通过与不同有机中间体的反应制备具有各种应用潜力的化合物。研究表明,这些合成化合物的晶体堆积受分子间相互作用的影响,这对于理解它们的稳定性和反应性至关重要(张德华、张晓燕、郭丽娟,2009;郑静,2012)。这突出了该化合物在促进具有特定性质的新材料的设计和合成中的作用。
药物化学和生物应用
虽然没有明确提到对“1-(4-氯苯基)-5-甲基-1H-吡唑-4-酰氯”的生物应用的直接研究,但相关研究集中在新型吡唑衍生物的合成上。这些衍生物已被评估其潜在的抗菌和抗癌活性,表明吡唑化合物在药物化学中的更广泛相关性(H. Hafez,Abdel-Rhman B. A. El-Gazzar,& S. Al-Hussain,2016)。此类研究强调了诸如“1-(4-氯苯基)-5-甲基-1H-吡唑-4-酰氯”等基础化合物在开发新的治疗剂中的重要性。
材料科学和电化学研究
对使用“1-(4-氯苯基)-5-甲基-1H-吡唑-4-酰氯”合成的化合物的进一步研究探索了它们在材料科学和电化学中的应用。这些研究涉及化合物及其配合物的表征,这可能对开发具有特定电化学性质的新材料产生影响(K. Nakum & R. Jadeja,2018)。此类研究对于推进储能、传感器和电子技术至关重要。
作用机制
Target of Action
The compound 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, also known as 1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
The compound likely affects the biochemical pathways of the Leishmania and Plasmodium organisms, leading to their death and thus exhibiting its antileishmanial and antimalarial effects . .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, some target compounds elicited better inhibition effects against Plasmodium berghei .
生化分析
Biochemical Properties
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound interacts with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride can modulate neurotransmission and affect neural function. Additionally, this compound may interact with other proteins and biomolecules involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species and antioxidant enzymes .
Cellular Effects
The effects of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of enzymes like acetylcholinesterase, it can alter neurotransmitter levels and impact neural communication. Furthermore, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances cholinergic signaling . This compound may also bind to other biomolecules, such as reactive oxygen species, and modulate their activity. Additionally, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride can influence gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride can remain stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride can induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism changes significantly at specific dosage levels .
Metabolic Pathways
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism and oxidative stress responses . This compound interacts with enzymes such as acetylcholinesterase, influencing the breakdown of acetylcholine and modulating cholinergic signaling . Additionally, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride may affect the levels of reactive oxygen species and antioxidant enzymes, impacting cellular redox balance and metabolic flux .
Transport and Distribution
Within cells and tissues, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is transported and distributed through various mechanisms. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride within specific cellular compartments can influence its activity and function . Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride plays a vital role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride within the cell can affect its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of this compound is essential for comprehending its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-10(11(13)16)6-14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQHQFYKJPXTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379826 | |
| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288252-38-0 | |
| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

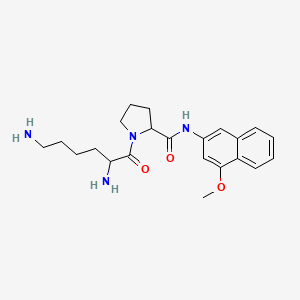
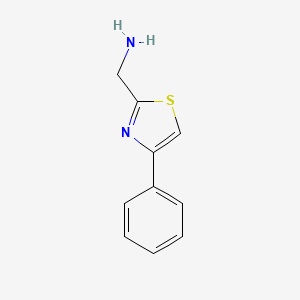
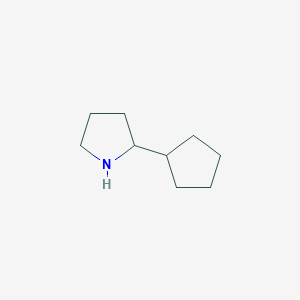
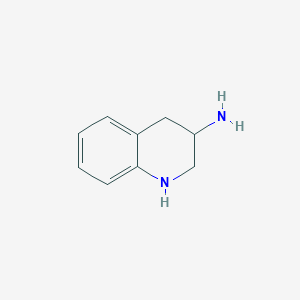
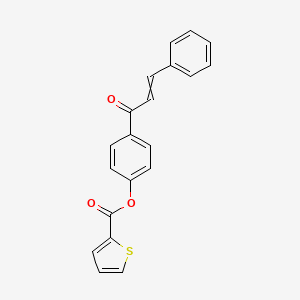
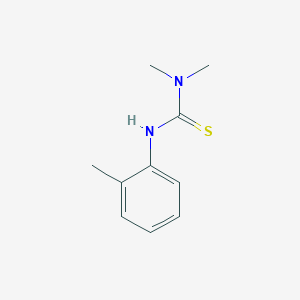

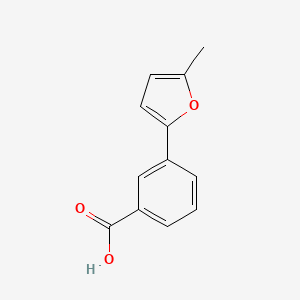




![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)
